REACTION_SMILES
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[C:13](=[O:14])([OH:15])[O-:16].[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[CH3:31][CH2:32][O:33][CH2:34][CH3:35].[ClH:36].[F:1][c:2]1[cH:3][c:4]([C:5]([CH2:6][Br:7])=[O:8])[cH:9][c:10]([F:12])[cH:11]1.[Na+:17].[OH2:30].[SH:18][C:19]([C:20](=[O:21])[OH:22])([CH3:23])[CH3:24]>>[F:1][c:2]1[cH:3][c:4]([C:5]([CH2:6][S:18][C:19]([C:20](=[O:21])[OH:22])([CH3:23])[CH3:24])=[O:8])[cH:9][c:10]([F:12])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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O=C(CBr)c1cc(F)cc(F)c1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(S)C(=O)O
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Name
|
|
Type
|
product
|
Smiles
|
CC(C)(SCC(=O)c1cc(F)cc(F)c1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |